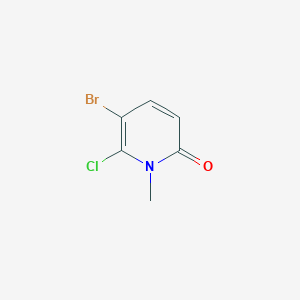
3-(2-Methylphenyl)-propanoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylphenyl)-propanoic acid tert-butyl ester (MMPBTE) is an important intermediate chemical compound used in a variety of synthetic organic chemistry processes. It is an ester of 3-(2-methylphenyl)-propanoic acid and tert-butyl alcohol, and has a molecular formula of C11H16O2. MMPBTE is a colorless liquid with a boiling point of 139-140°C and a melting point of -50°C. It is a versatile building block for a variety of organic synthesis reactions, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is an ester, and its mechanism of action is based on the hydrolysis of the ester bond. The hydrolysis of the ester bond is catalyzed by an acid or a base, and results in the formation of the corresponding carboxylic acid and alcohol. The hydrolysis reaction is reversible, and the equilibrium can be shifted in either direction by changing the pH of the reaction mixture.
Biochemical and Physiological Effects
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds that have been shown to have various biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is a versatile building block for a variety of organic synthesis reactions, and has been used in the synthesis of a wide range of compounds. It is relatively inexpensive and easy to obtain, and is stable under most laboratory conditions. However, it is a volatile liquid, and should be handled with care.
Zukünftige Richtungen
3-(2-Methylphenyl)-propanoic acid tert-butyl ester has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In the future, it may be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it may be used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents, antifungals, and antivirals. Finally, it may be used in the synthesis of compounds with potential industrial applications, such as polymers, plastics, and dyes.
Synthesemethoden
3-(2-Methylphenyl)-propanoic acid tert-butyl ester can be synthesized by the reaction of tert-butyl alcohol and 3-(2-methylphenyl)-propanoic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 80°C for a period of several hours, and yields a yield of about 90%.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is a versatile building block for a variety of organic synthesis reactions. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of natural products, such as flavonoids and terpenoids. In addition, 3-(2-Methylphenyl)-propanoic acid tert-butyl ester has been used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents, antifungals, and antivirals.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-7-5-6-8-12(11)9-10-13(15)16-14(2,3)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSTFBCPYNGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-propanoic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

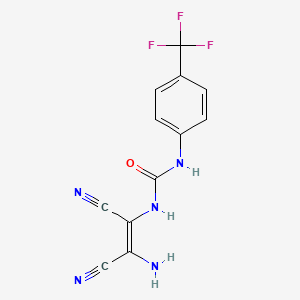

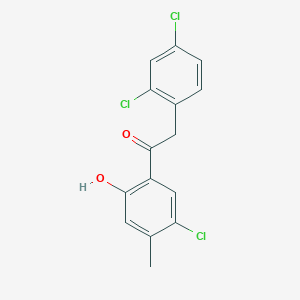

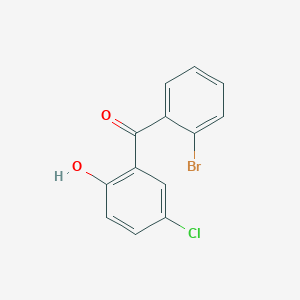
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)
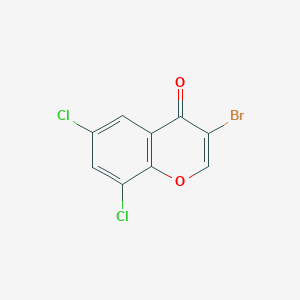




![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

